ethyl 6-acetyl-2-[2-(2-methylphenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, a bicyclic heterocyclic system comprising fused thiophene and pyridine rings. Key structural features include:
- 6-Acetyl group: Enhances electron-withdrawing properties and may influence metabolic stability.
- Ethyl ester at position 3: Improves solubility and serves as a synthetic handle for further derivatization.
The compound is hypothesized to exhibit biological activity due to structural similarities with kinase inhibitors and anti-inflammatory agents, though direct pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-4-27-21(26)19-15-9-10-23(14(3)24)11-17(15)29-20(19)22-18(25)12-28-16-8-6-5-7-13(16)2/h5-8H,4,9-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXTZZMCOOHYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)COC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-[2-(2-methylphenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Attachment of the 2-(2-Methylphenoxy)acetamido Group: This step involves the reaction of the thieno[2,3-c]pyridine derivative with 2-(2-methylphenoxy)acetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetyl-2-[2-(2-methylphenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 6-acetyl-2-[2-(2-methylphenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-[2-(2-methylphenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues from Patents and Catalogs
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: The 2-(2-methylphenoxy)acetamido group in the target compound introduces greater steric hindrance and lipophilicity compared to the cyclopropanecarbonyl-amino group in C3 and C4 . This may alter membrane permeability or target selectivity. The ethyl ester at position 3 is a common feature in all listed compounds, suggesting its role as a solubility-enhancing moiety.
- Synthetic Approaches: and highlight the use of ethyl cyanoacetate and malononitrile in synthesizing similar esters, indicating shared condensation or cyclization pathways . The target compound’s synthesis likely involves analogous steps, such as acetamidation of the thienopyridine core.
Crystallographic and Physicochemical Properties
- Crystal Packing: reports that ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate crystallizes in a monoclinic system (P21/n) with intermolecular hydrogen bonding . While direct data for the target compound are unavailable, its bulkier 2-methylphenoxy group may disrupt similar packing patterns, affecting crystallinity.
Biological Activity
Ethyl 6-acetyl-2-[2-(2-methylphenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes. Its structural components allow it to interact with active sites on enzymes, potentially altering their activity.
- Receptor Modulation : The presence of the thieno[2,3-c]pyridine moiety suggests possible interactions with neurotransmitter receptors, which could influence signaling pathways in the nervous system.
- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against certain bacterial strains.
Antitumor Activity
A study conducted by Litvinov et al. (2005) highlighted the importance of thieno[2,3-b]pyridine derivatives in cancer research. The compound was evaluated for its cytotoxic effects on tumor cell lines. Results indicated that it possesses significant cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent.
Enzyme Inhibition Studies
Research has demonstrated that derivatives of thieno[2,3-c]pyridine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:
- A related compound exhibited an IC50 value of 46.42 µM against BChE and 157.31 µM against AChE . This suggests that this compound may have similar inhibitory effects.
Case Studies and Research Findings
- Cytotoxicity Assay : A case study involving the evaluation of thieno[2,3-c]pyridine derivatives demonstrated that compounds with similar structures exhibited selective cytotoxicity against cancerous cells while sparing normal cells .
- Pharmacological Evaluation : Another study investigated the pharmacological properties of thieno[2,3-b]pyridine derivatives and found that they possess anti-inflammatory and analgesic effects . These findings support the hypothesis that this compound may also exhibit similar therapeutic benefits.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity against tumor cells | Litvinov et al., 2005 |
| Enzyme Inhibition | IC50 values: BChE (46.42 µM), AChE (157.31 µM) | Study on AChE inhibitors |
| Antimicrobial | Active against specific bacterial strains | Preliminary studies |
Q & A
Q. What are the recommended safety precautions and handling protocols for this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols are generated .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Avoid dust formation during weighing or transfer .
- Storage: Keep containers tightly sealed in a dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
- Spill Management: Collect spills using vacuum systems or non-sparking tools. Dispose of waste via approved chemical disposal protocols .
Q. What synthetic strategies are applicable for synthesizing thieno[2,3-c]pyridine derivatives like this compound?
Methodological Answer:
- Core Formation: Construct the thieno[2,3-c]pyridine scaffold via cyclization reactions. For example, use diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate with guanidine derivatives to form pyrimidine intermediates .
- Functionalization: Introduce the acetyl and 2-(2-methylphenoxy)acetamido groups via nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
- Solvent Selection: Polar aprotic solvents like DMF or DMSO are optimal for solubility and reaction efficiency .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of acetyl, ester, and aromatic protons. Compare shifts with analogous compounds (e.g., ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals in solvents like ethyl acetate/hexane and analyze lattice parameters (e.g., space group, unit cell dimensions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Methodological Answer:
- Temperature Control: Use low temperatures (0–5°C) for sensitive steps (e.g., acylations) to reduce side reactions. For cyclizations, higher temperatures (80–100°C) may enhance ring closure .
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh)) for cross-couplings or acid/base catalysts (e.g., p-TsOH) for cyclizations .
- Reaction Monitoring: Employ TLC or HPLC to track intermediate formation and adjust stoichiometry/reactant ratios dynamically .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare experimental NMR data with computational predictions (DFT calculations) to resolve ambiguous peaks .
- Isotopic Labeling: Use deuterated solvents or -labeled reagents to simplify complex splitting patterns in crowded spectral regions .
- Crystallographic Refinement: If X-ray data conflicts with NMR/MS, re-refine crystal structures using software like SHELXL to check for disorder or twinning .
Q. What computational methods aid in designing reactions for this compound?
Methodological Answer:
- Reaction Pathway Modeling: Apply quantum chemical calculations (e.g., Gaussian, ORCA) to simulate transition states and identify energetically favorable pathways .
- Machine Learning: Train models on existing thieno-pyridine reaction datasets to predict optimal solvents, catalysts, or temperatures .
- Docking Studies: For bioactive derivatives, use AutoDock Vina to explore binding interactions with target proteins (e.g., kinases) .
Q. How can structure-activity relationships (SARs) be explored for derivatives of this compound?
Methodological Answer:
- Functional Group Variation: Synthesize analogs with modified substituents (e.g., replacing acetyl with carbamoyl or altering the phenoxy group) and test biological activity .
- Pharmacophore Mapping: Use MOE or Schrödinger Suite to identify critical interaction sites (e.g., hydrogen bond donors/acceptors) .
- Biological Assays: Screen derivatives against disease-relevant targets (e.g., cancer cell lines) and correlate activity with structural features .
Q. What stability studies are necessary for long-term storage of this compound?
Methodological Answer:
- Accelerated Degradation Tests: Expose samples to heat (40–60°C), humidity (75% RH), and light to identify degradation products via HPLC .
- pH Stability: Assess solubility and stability in buffered solutions (pH 1–10) to simulate physiological conditions .
- Crystallinity Monitoring: Use powder X-ray diffraction (PXRD) to detect polymorphic changes over time .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Dose-Response Replication: Repeat assays across multiple labs using standardized protocols (e.g., MTT for cytotoxicity) .
- Impurity Analysis: Characterize batches via LC-MS to rule out contaminants affecting activity .
- Target Selectivity Profiling: Use kinome-wide screens or proteomics to confirm specificity for purported targets .
Q. What advanced techniques characterize the compound’s solid-state behavior?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure thermal decomposition profiles to assess purity and melting points .
- Dynamic Vapor Sorption (DVS): Study hygroscopicity and phase transitions under varying humidity .
- Scanning Electron Microscopy (SEM): Image particle morphology to optimize formulations for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
